Ethyl 2-methyloct-2-en-6-ynoate
Description
Ethyl 2-methyloct-2-en-6-ynoate is an α,β-unsaturated ester featuring a conjugated enyne (alkene-alkyne) system and a methyl substituent at the α-position. This structural motif imparts unique reactivity, particularly in cycloaddition and electrophilic addition reactions, making it valuable in synthetic organic chemistry and materials science.
Properties
CAS No. |
88212-38-8 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
ethyl 2-methyloct-2-en-6-ynoate |
InChI |
InChI=1S/C11H16O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h9H,5,7-8H2,1-3H3 |
InChI Key |
MXPILFDOKKVPCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCCC#CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyloct-2-en-6-ynoate can be synthesized through the alkylation of enolate ions. The enolate ion, formed from a precursor such as ethyl acetoacetate, reacts with an alkyl halide in an S_N2 reaction to form the desired ester . The reaction typically requires a strong base, such as sodium ethoxide, and is carried out in an ethanol solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyloct-2-en-6-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-methyloct-2-en-6-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects and its use in drug development is ongoing.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-methyloct-2-en-6-ynoate involves its interaction with molecular targets through its ester, double bond, and triple bond functionalities. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups, which affect its stability and reactivity .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The conjugated enyne in this compound enhances electrophilicity at the α-position, similar to diphenyl-substituted pent-2-ynoates . However, electron-withdrawing groups (e.g., cyano in Ethyl 2-cyano-2-phenylacetate) further polarize the ester carbonyl, increasing reactivity toward nucleophiles .
- Steric Hindrance: The methyl group at C2 in this compound may hinder nucleophilic attack compared to less bulky analogs like Ethyl 2-cyano-2-phenylacetate .
Physicochemical Properties
Key Observations :
- Solubility: Ethyl 2-cyano-2-phenylacetate exhibits higher aqueous solubility (Log S = -2.1) compared to this compound (estimated Log S = -2.5) due to its polar cyano group .
- Thermal Stability : The pyridine ring in Ethyl 2-chloro-6-methoxynicotinate contributes to higher melting points (96.4–100.4°C) compared to aliphatic esters .
Characterization
- Spectroscopy: All compounds are confirmed via ¹H/¹³C NMR and IR. For example, Ethyl 2-cyano-2-phenylacetate shows a strong CN stretch at ~2250 cm⁻¹ in IR .
- Chromatography : HPLC and TLC (e.g., Rf = 0.5 in ethyl acetate/hexane for Ethyl 2-chloro-6-methoxynicotinate) are standard for purity assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
